Aridanin

Content Navigation

CAS Number

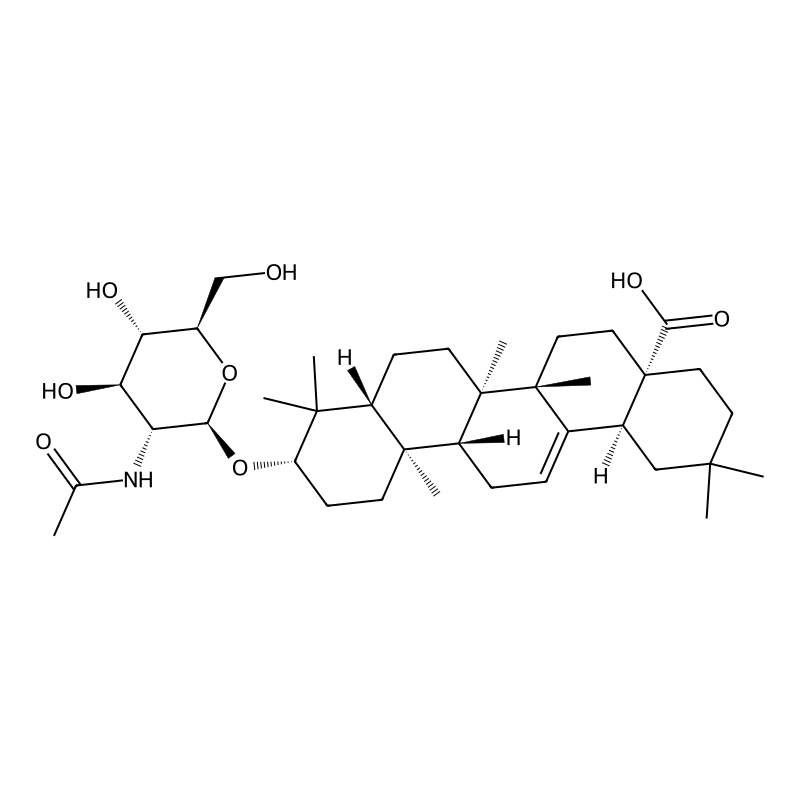

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Natural product derived from plant source.

Aridanin is a triterpenoid saponin.

Aridanin (CAS 81053-26-1) is a high-value oleanane-type triterpenoid saponin, specifically an N-acetylglycoside of oleanolic acid, primarily isolated from the fruits of Tetrapleura tetraptera [1]. In industrial and advanced research procurement, it serves as a highly purified, potent bioactive standard. Unlike simple aglycones, Aridanin features a 2-acetamido-2-deoxy-β-D-glucopyranosyl moiety that fundamentally alters its physicochemical profile, granting it excellent solubility in standard polar organic solvents like methanol and ethanol [2]. This structural advantage, combined with its established baseline efficacies in vector control and oncology models, makes it a critical procurement target for laboratories requiring reproducible, formulation-ready triterpenoid derivatives [3].

References

- [1] Sikam, K., et al. (2022). Chemistry and pharmacological aspects of Aridanin, a lead compound from Tetrapleura tetraptera (Fabaceae). Natural Resources for Human Health, 3, 1-6.

- [2] Adesina, S. K., & Reisch, J. (1985). A triterpenoid glycoside from Tetrapleura tetraptera fruit. Phytochemistry, 24(12), 3003-3006.

- [3] Akinniyi, G., et al. (2019). Molluscicidal activities of Tetrapleura tetraptera fruit extract, Aridanin and their particulate formulations on adult and newly hatched Biomphalaria glabrata snails. Journal of Tropical Pharmacy and Chemistry, 4(6), 281-297.

Substituting purified Aridanin with crude Tetrapleura tetraptera extracts or its base aglycone, oleanolic acid, introduces severe formulation and efficacy liabilities[1]. Crude extracts suffer from extreme batch-to-batch variability and require significantly higher mass loadings to achieve baseline biological activity, complicating downstream formulation and scaling [2]. Furthermore, while oleanolic acid is a common and cheaper substitute, it is notoriously hydrophobic and poorly soluble in standard alcohols, often necessitating complex nanocarrier systems for delivery. Aridanin's specific N-acetylglycoside functionalization not only overcomes these solubility barriers but also drives targeted cytotoxicity against multidrug-resistant cell lines where generic triterpenoids fail, making it non-substitutable for precision applications [3].

References

- [1] Akinniyi, G., et al. (2019). Molluscicidal activities of Tetrapleura tetraptera fruit extract, Aridanin and their particulate formulations on adult and newly hatched Biomphalaria glabrata snails. Journal of Tropical Pharmacy and Chemistry, 4(6), 281-297.

- [2] Sikam, K., et al. (2022). Chemistry and pharmacological aspects of Aridanin, a lead compound from Tetrapleura tetraptera (Fabaceae). Natural Resources for Human Health, 3, 1-6.

- [4] Mbaveng, A. T., et al. (2020). N-acetylglycoside of oleanolic acid (aridanin) displays promising cytotoxicity towards human and animal cancer cells, inducing apoptotic, ferroptotic and necroptotic cell death. Phytomedicine, 76, 153261.

Molluscicidal Efficacy vs. Crude Botanical Extracts

For agrochemical and vector-control applications, the purity of the active pharmaceutical ingredient directly dictates formulation efficiency. Purified Aridanin demonstrates a 24-hour LC50 of 1.61 ppm against adult Biomphalaria glabrata snails, whereas the standard chloroform/methanol crude extract requires 23.00 ppm to achieve the same lethality [1]. This ~14.3-fold increase in potency allows formulators to drastically reduce the active ingredient payload in particulate formulations, minimizing excipient requirements and environmental footprint.

| Evidence Dimension | Molluscicidal Activity (24h LC50) |

| Target Compound Data | Aridanin: 1.61 ppm |

| Comparator Or Baseline | Chloroform/methanol crude extract: 23.00 ppm |

| Quantified Difference | 14.3-fold higher potency for Aridanin |

| Conditions | Adult Biomphalaria glabrata snails, 24-hour exposure |

Justifies the higher procurement cost of the purified compound over crude extracts by enabling low-dose, high-efficiency agrochemical formulations.

Solvent Compatibility and Processability vs. Oleanolic Acid

The processability of triterpenoids is frequently bottlenecked by poor solubility. Oleanolic acid, the aglycone of Aridanin, is highly hydrophobic and poorly soluble in water, ethanol, and methanol, complicating liquid formulations . In contrast, the addition of the N-acetylglycoside moiety in Aridanin enables it to easily dissolve in standard laboratory solvents like methanol, ethanol, and pyridine [1]. This fundamental shift in the solubility profile eliminates the need for aggressive heating or specialized liposomal/nanoparticle carriers during initial assay preparation and formulation scaling.

| Evidence Dimension | Polar Solvent Solubility |

| Target Compound Data | Aridanin: Easily soluble in methanol and ethanol |

| Comparator Or Baseline | Oleanolic Acid: Poorly soluble in methanol, ethanol, and water |

| Quantified Difference | Qualitative shift from hydrophobic to polar-solvent compatible |

| Conditions | Standard laboratory extraction and formulation conditions (room temperature) |

Reduces formulation complexity and preparation time, making Aridanin a highly processable alternative to its base aglycone.

Cytotoxicity in Multidrug-Resistant Cell Lines vs. Doxorubicin

In advanced oncology screening, Aridanin outperforms standard chemotherapeutic benchmarks in resistant models. Against the multidrug-resistant leukemia cell line CCRF-CEM/ADR5000, Aridanin exhibits an IC50 of 3.18 µM, which is considerably lower than the IC50 of the clinical standard Doxorubicin in the same resistant phenotype [1]. This targeted efficacy, driven by the induction of apoptotic, ferroptotic, and necroptotic cell death pathways, positions Aridanin as a superior lead compound for overcoming P-glycoprotein-mediated drug efflux mechanisms.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | Aridanin: 3.18 µM |

| Comparator Or Baseline | Doxorubicin: Higher IC50 (lower potency) |

| Quantified Difference | Significantly lower IC50 for Aridanin in resistant cells |

| Conditions | CCRF-CEM/ADR5000 multidrug-resistant leukemia cells |

Provides a compelling rationale for selecting Aridanin as a specialized reference standard in oncology assays targeting multidrug-resistant phenotypes.

Antibacterial Potency vs. Standard Antibiotics

As a reference standard for antimicrobial screening, Aridanin demonstrates exceptional potency that rivals commercial antibiotics. When tested against susceptible strains such as Escherichia coli and Enterobacter aerogenes, Aridanin achieved a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL [1]. This value is directly comparable to the reference antibiotic Ciprofloxacin under identical assay conditions, establishing Aridanin as a highly reliable positive control or lead compound in phytochemical antimicrobial research.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | Aridanin: 0.78 µg/mL |

| Comparator Or Baseline | Ciprofloxacin: Comparable MIC range (0.78 µg/mL) |

| Quantified Difference | Equivalent high-potency baseline |

| Conditions | E. coli and E. aerogenes in vitro microdilution assay |

Validates the compound as a highly active, standardized reference material for industrial and academic antimicrobial screening programs.

Active Pharmaceutical Ingredient (API) for Vector Control Formulations

Driven by its exceptional LC50 of 1.61 ppm against Biomphalaria glabrata [1], Aridanin is the optimal choice for developing targeted, low-dose particulate molluscicides. Its high potency allows for the design of emulsion solvent evaporation formulations that minimize environmental toxicity while effectively disrupting the transmission cycle of schistosomiasis.

Standardized Phytochemical Reference for Quality Control

Given its distinct solubility profile in methanol and ethanol compared to its aglycone [2], Aridanin is an ideal analytical reference standard. It is perfectly suited for HPLC and LC-MS calibration in laboratories tasked with the quality control of commercial botanical extracts and traditional medicinal formulations.

Lead Compound for Multidrug-Resistant Oncology Assays

Because Aridanin achieves lower IC50 values than Doxorubicin in resistant cell lines like CCRF-CEM/ADR5000 [3], it is highly recommended for procurement by oncology screening labs. It serves as a critical structural template for developing therapies that bypass standard drug efflux pumps and induce alternative cell death pathways.

References

- [1] Akinniyi, G., et al. (2019). Molluscicidal activities of Tetrapleura tetraptera fruit extract, Aridanin and their particulate formulations on adult and newly hatched Biomphalaria glabrata snails. Journal of Tropical Pharmacy and Chemistry, 4(6), 281-297.

- [2] Sikam, K., et al. (2022). Chemistry and pharmacological aspects of Aridanin, a lead compound from Tetrapleura tetraptera (Fabaceae). Natural Resources for Human Health, 3, 1-6.

- [3] Mbaveng, A. T., et al. (2020). N-acetylglycoside of oleanolic acid (aridanin) displays promising cytotoxicity towards human and animal cancer cells, inducing apoptotic, ferroptotic and necroptotic cell death. Phytomedicine, 76, 153261.

XLogP3

Wikipedia

Dates

Explore Compound Types